molecular formula C5H13ClN2O B3344235 2-Butylisouronium chloride CAS No. 62432-76-2

2-Butylisouronium chloride

Cat. No. B3344235
CAS RN: 62432-76-2
M. Wt: 152.62 g/mol
InChI Key: ARPJRCMUGDBJNL-UHFFFAOYSA-N
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Description

2-Butylisouronium chloride is a heterocyclic organic compound . Its IUPAC name is butyl carbamimidate hydrochloride . The molecular weight of this compound is 152.622520 g/mol and its molecular formula is C5H12N2O.HCl .


Molecular Structure Analysis

The molecular structure of 2-Butylisouronium chloride includes a butyl group (four carbon atoms in a row) attached to a carbamimidate group . The carbamimidate group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, which is in turn bonded to another nitrogen atom .


Physical And Chemical Properties Analysis

2-Butylisouronium chloride has a boiling point of 146.3ºC at 760mmHg . It has 2 H-Bond acceptors and 3 H-Bond donors . Unfortunately, other physical and chemical properties such as melting point, density, and solubility are not available in the current sources .

properties

IUPAC Name

butyl carbamimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPJRCMUGDBJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211475
Record name 2-Butylisouronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylisouronium chloride

CAS RN

62432-76-2
Record name Carbamimidic acid, butyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62432-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylisouronium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butylisouronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butylisouronium chloride
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Synthesis routes and methods

Procedure details

To 222 g (3.0 mol) of butanol, 21.0 g (0.50 mol) of cyanamide and 57.5 g (0.50 mol) of carbamimidoyl chloride hydrochloric acid salt were dissolved, followed by stirring at 60° C. for 1 hour. The reaction liquid was concentrated to obtain 2-butylisourea hydrochloric acid salt. To 500 ml of N,N-dimethylformamide, 2-butylisourea hydrochloric acid salt obtained, 186 g (1.0 mol) of ethyl 2-acetyl-3-ethoxyacrylate and 82.0 g (1.0 mol) of sodium acetate were suspended, followed by stirring at 100° C. for 4 hours. The reaction liquid was cooled and then poured in ice-water, and extracted with diisopropyl ether. The organic layer was washed with water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate, adding “Florisil” and filtering. The solution was concentrated under reduced pressure to obtain 192 g (yield: 81%) of ethyl 2-butoxy-4-methylpyrimidine-5-carboxylate.
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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